molecular formula C17H26N4O3 B1680469 N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester CAS No. 792236-07-8

N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester

Cat. No. B1680469
M. Wt: 334.4 g/mol
InChI Key: HSYCMGWPPRTNKH-UHFFFAOYSA-N
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Description

The compound “N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester” is a complex organic molecule. It contains a pyridine ring, which is a common structural motif in natural products . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .


Synthesis Analysis

The synthesis of pyridine-containing biaryls is challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .


Molecular Structure Analysis

The molecular formula of the compound is C13H19N3O3 . The structure features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 265.31 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, and a topological polar surface area of 63.7 Ų .

Scientific Research Applications

Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

A molecule with the structure similar to N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, named THRX-198321, exhibits high affinity and potent antagonist and agonist activities towards muscarinic acetylcholine receptors (mAChR) and β2-adrenoceptors (β2AR), respectively. It showcases a unique multivalent bimodal orientation in the binding pockets of these receptors, suggesting a novel approach for the development of therapeutic agents targeting respiratory diseases (Steinfeld et al., 2011).

Synthesis of α-Amino β-Oxo Esters

N-Substituted α-amino β-oxo esters, structurally related compounds, can be synthesized from β-enamino esters, offering a straightforward route to these functional groups. This synthesis could be pivotal for developing pharmacologically active molecules or intermediates in organic chemistry (Felice et al., 1999).

Transdermal Permeation Enhancers

Esters and amides of hexanoic acid substituted with a tertiary amino group show significant activity as transdermal permeation enhancers. This suggests their potential application in enhancing the skin absorption of drugs, potentially improving the efficacy of transdermal therapeutic systems (Farsa et al., 2010).

Antimicrobial Activity

Certain pyridine- and piperidine-derived compounds exhibit significant antimicrobial activity, suggesting their use as potential antimicrobial agents. The structural framework of these compounds, including those similar to N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, could serve as a basis for the development of new antibiotics or disinfectants (Al-Omar et al., 2010).

Future Directions

The compound and its derivatives could be further explored for their potential applications in various fields such as medicinal chemistry, given the importance of pyridine derivatives in drug discovery . Further studies could also focus on improving the synthesis methods and understanding the biological activity of this compound.

properties

IUPAC Name

[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYCMGWPPRTNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester

Synthesis routes and methods

Procedure details

The process is performed according to the procedure described in Example 1 (step 1.5). Starting with 0.841 g (2.77 mmol) of 3-{2-[1-(6-methyl-2-pyridyl)-4-piperidyl]ethyl}-1,3-oxazolidine-2,4-dione, obtained in step 4.3, and 6.9 ml (13.86 mmol) of a solution (2M) of methylamine in tetrahydrofuran, 0.598 g of pure product is obtained in the form of an oil, after chromatography on silica gel, eluting with a 95/5 mixture of dichloromethane and methanol. This oily residue is then taken up with a solution of hydrochloric acid (5N) in isopropanol and the salt formed is filtered off and then washed successively with acetone and then with ether.
Quantity
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Name
3-{2-[1-(6-methyl-2-pyridyl)-4-piperidyl]ethyl}-1,3-oxazolidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester
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N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester
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N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester
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N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester
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N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester
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N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester

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